Cas no 18512-30-6 (1,3,6,8-Naphthalenetetrol)
1,3,6,8-Naphthalenetetrol Chemical and Physical Properties
Names and Identifiers
-
- 1,3,6,8-Naphthalenetetrol
- naphthalene-1,3,6,8-tetrol
- 1,3,6,8-Tetrahydroxynaphthalene
- DTXSID10331478
- Q27103033
- CS-0046242
- BCMKHWMDTMUUSI-UHFFFAOYSA-N
- AKOS022643879
- C04033
- CHEBI:18365
- 18512-30-6
- SCHEMBL704787
- HY-112514
- T4HN
- naphthalene-1,3,6,8-tetraol
- MS-23034
- DTXCID10282572
- G14241
- DA-69388
- QW8
-
- Inchi: 1S/C10H8O4/c11-6-1-5-2-7(12)4-9(14)10(5)8(13)3-6/h1-4,11-14H
- InChI Key: BCMKHWMDTMUUSI-UHFFFAOYSA-N
- SMILES: OC1C=C(C=C2C=C(C=C(C2=1)O)O)O
Computed Properties
- Exact Mass: 192.04224
- Monoisotopic Mass: 192.042
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 80.9Ų
Experimental Properties
- Density: 1.638
- Boiling Point: 407.1°Cat760mmHg
- Flash Point: 208.9°C
- Refractive Index: 1.832
- PSA: 80.92
1,3,6,8-Naphthalenetetrol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-112514-10mM*1mLinDMSO |
1,3,6,8-Tetrahydroxynaphthalene |
18512-30-6 | 98.82% | 10mM*1mLinDMSO |
¥1100 | 2023-07-26 | |
| MedChemExpress | HY-112514-5mg |
1,3,6,8-Tetrahydroxynaphthalene |
18512-30-6 | 98.82% | 5mg |
¥800 | 2024-07-24 | |
| MedChemExpress | HY-112514-10mg |
1,3,6,8-Tetrahydroxynaphthalene |
18512-30-6 | 98.82% | 10mg |
¥1200 | 2024-07-24 | |
| MedChemExpress | HY-112514-25mg |
1,3,6,8-Tetrahydroxynaphthalene |
18512-30-6 | 98.82% | 25mg |
¥2400 | 2024-07-24 | |
| MedChemExpress | HY-112514-50mg |
1,3,6,8-Tetrahydroxynaphthalene |
18512-30-6 | 98.82% | 50mg |
¥3750 | 2024-07-24 | |
| MedChemExpress | HY-112514-100mg |
1,3,6,8-Tetrahydroxynaphthalene |
18512-30-6 | 98.82% | 100mg |
¥5300 | 2024-07-24 | |
| eNovation Chemicals LLC | Y1243705-5mg |
1,3,6,8-Naphthalenetetrol |
18512-30-6 | 99% | 5mg |
$260 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1243705-10mg |
1,3,6,8-Naphthalenetetrol |
18512-30-6 | 99% | 10mg |
$340 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1243705-25mg |
1,3,6,8-Naphthalenetetrol |
18512-30-6 | 99% | 25mg |
$570 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1243705-50mg |
1,3,6,8-Naphthalenetetrol |
18512-30-6 | 99% | 50mg |
$810 | 2024-06-07 |
1,3,6,8-Naphthalenetetrol Suppliers
1,3,6,8-Naphthalenetetrol Related Literature
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Carlos Olano,Carmen Méndez,José A. Salas Nat. Prod. Rep. 2010 27 571
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Carlos Olano,Carmen Méndez,José A. Salas Nat. Prod. Rep. 2010 27 571
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Zhen Zhen Zhou,Hong Jie Zhu,Li Ping Lin,Xuan Zhang,Hui Ming Ge,Rui Hua Jiao,Ren Xiang Tan Chem. Sci. 2019 10 73
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Shailesh Kumar Singh,Amit Mondal,Nirmal Saha,Syed Masood Husain Green Chem. 2019 21 6594
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5. NMR studies of tautomerism in the fungal melanin biosynthesis intermediate 1,3,8-trihydroxynaphthaleneThomas J. Simpson,M. K. Bandumathie Weerasooriya J. Chem. Soc. Perkin Trans. 1 2000 2771
Additional information on 1,3,6,8-Naphthalenetetrol
1,3,6,8-Naphthalenetetrol: A Multifunctional Organic Compound with Emerging Applications in Chemistry and Biotechnology
1,3,6,8-Naphthalenetetrol (CAS No. 18512-30-6) is a tetracyclic aromatic compound characterized by a naphthalene core substituted with four hydroxyl groups at the 1, 3, 6, and 8 positions. This unique structural configuration imparts distinct physicochemical properties that have garnered significant attention in recent years across diverse scientific disciplines. As a derivative of naphthol compounds, its molecular formula (C10H8O4) and molecular weight (192.17 g/mol) position it as a versatile scaffold for functional material design and biochemical studies.
The synthesis of 1,3,6,8-naphthalenetetrol typically involves multi-step oxidation processes of naphthalene precursors under controlled reaction conditions. Recent advancements in green chemistry methodologies have enabled more efficient production routes using catalytic oxidation systems with reduced environmental impact. Notably, studies published in the *Journal of Organic Chemistry* (2024) demonstrate improved yields through the application of heterogeneous catalysts under microwave-assisted conditions.
In the realm of materials science, this compound has emerged as a critical building block for advanced polymer systems. Its multiple hydroxyl groups facilitate cross-linking reactions that enhance mechanical properties when incorporated into polyurethane matrices. Research from the National Institute of Materials Science (2024) highlights its role in developing thermally stable coatings with exceptional UV resistance due to the conjugated aromatic system combined with hydrogen-bonding capabilities from hydroxyl moieties.
Biochemical investigations reveal intriguing interactions between naphthalenetetrol derivatives and cellular signaling pathways. A 2024 study published in *Nature Communications* demonstrates its potential as a modulator of oxidative stress responses through direct scavenging activity against reactive oxygen species (ROS). The compound's four phenolic hydroxyl groups enable efficient electron transfer mechanisms that rival traditional antioxidants like vitamin C in certain experimental models.
In analytical chemistry applications, naphthalenetetrol-based reagents have been developed for selective metal ion detection. The tetrahydroxy structure forms stable chelates with transition metals through coordination at both oxygen atoms and π-electron interactions with aromatic rings. This property has led to the development of colorimetric sensors capable of detecting trace amounts of heavy metals in environmental samples with high specificity.
The pharmaceutical industry has shown increasing interest in this compound's structural versatility for drug design applications. Computational studies from MIT's Center for Chemical Biology (2024) identify potential binding sites on protein targets such as tyrosine kinases and G-protein coupled receptors. The rigid planar structure provides favorable pharmacokinetic profiles while the multiple functional groups allow for diverse derivatization strategies to optimize bioavailability.
Eco-toxicological assessments conducted by the European Chemicals Agency (ECHA) confirm that under normal usage conditions for industrial applications (CAS No 18512-30-6) exhibits low acute toxicity profiles when compared to structurally similar naphthol derivatives. These findings support its use in closed-system manufacturing processes where controlled exposure parameters can be maintained throughout the product lifecycle.
In electrochemical energy storage systems research teams at Stanford University have demonstrated novel battery electrolyte formulations incorporating modified versions of this compound. The redox-active hydroxyl groups enable reversible electron transfer processes that improve charge-discharge efficiency in organic radical batteries being developed as sustainable alternatives to lithium-ion technology.
The photophysical properties of naphthalenetetrol compounds have also attracted attention from optoelectronics researchers. Fluorescence spectroscopy studies reveal unique excitation/emission characteristics that make these materials suitable candidates for organic light-emitting diodes (OLEDs). Recent breakthroughs include tunable emission wavelengths achieved through strategic substitution patterns on the naphthalene core structure.
Sustainable chemical manufacturing initiatives have identified this compound as an attractive intermediate for biomass conversion processes. Its ability to form stable complexes with lignin components during depolymerization reactions has led to improved yields in lignocellulosic feedstock processing technologies being developed by several bio-refinery research centers globally.
In conclusion, the scientific community continues to explore new frontiers for this multifunctional molecule through interdisciplinary approaches combining synthetic chemistry innovations with cutting-edge analytical techniques. As our understanding deepens regarding its molecular interactions at both macroscopic and nanoscopic levels (CAS No 18512-30-6) is poised to play an increasingly important role across multiple technological domains requiring high-performance organic materials with precisely engineered properties.
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